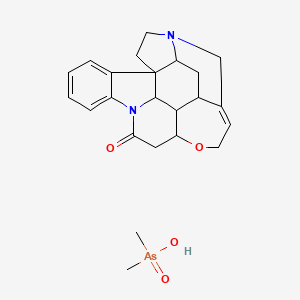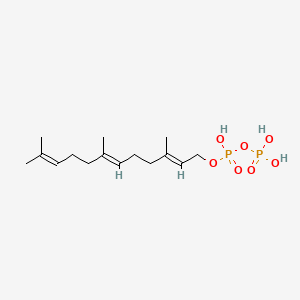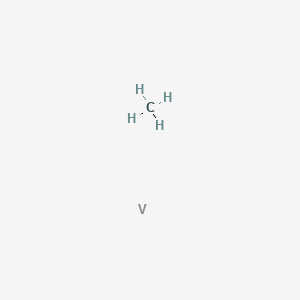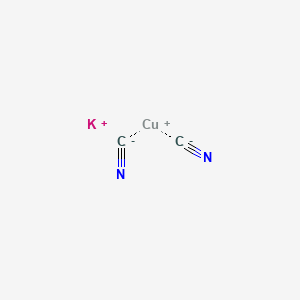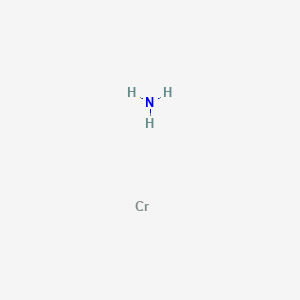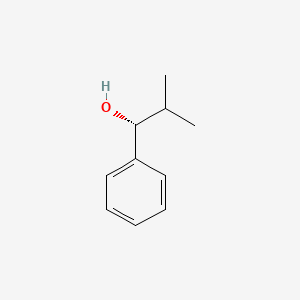
(R)-(+)-2-Methyl-1-phenyl-1-propanol
概要
説明
Synthesis Analysis
The synthesis of related chiral alcohols involves meticulous approaches to ensure the retention of stereochemical integrity. A notable method includes the reductive animation of (R)-(-)-1-hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst, showcasing the conversion of substrates through fermentation and chemical reaction steps (Subramanian et al., 2007).
Molecular Structure Analysis
The molecular structure and conformational preferences of (R)-(+)-2-Methyl-1-phenyl-1-propanol and its derivatives have been extensively analyzed using techniques like NMR spectroscopy. Studies suggest that rotamers, where the tolyl group is close to the phenyl group, are preferred, highlighting the importance of molecular geometry on the chemical behavior and stability of these compounds (Kunieda et al., 1983).
Chemical Reactions and Properties
The compound's reactivity has been explored through its interactions with other molecules. For instance, chiral clusters formed in a supersonic beam with diastereomeric carboxylic esters reveal insights into the hydrogen-bond interactions and enantiodiscrimination capabilities in the gas phase, demonstrating the compound's involvement in complex chemical reactions (Giardini Guidoni et al., 2005).
Physical Properties Analysis
Investigations into the physical properties, such as the glass transition temperature and molecular dynamics, of similar 1-phenyl alcohols show that molecular architecture significantly influences these characteristics. The formation of H-bonded supramolecular nanoassociates and their dependence on molecular shape underline the complex interplay between molecular structure and physical properties (Nowok et al., 2021).
Chemical Properties Analysis
The chemical properties, including spectroscopic features and reaction kinetics, are closely tied to the compound's molecular structure. The conformational analysis and intrinsic degradation kinetics of diastereomers, for example, offer detailed insights into the stereochemical effects on chemical reactivity and stability. These aspects are crucial for understanding the compound's behavior in various chemical environments and potential applications in synthesis and drug design (Baba et al., 2018).
科学的研究の応用
Ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, a compound related to (R)-(+)-2-Methyl-1-phenyl-1-propanol, was studied, yielding 1-Phenyl-1-amino-2, 3-propanediol. This research was part of efforts to understand reactions of oxirane compounds (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).
Studies on chiral clusters in supersonic beams involving (R)-(+)-1-phenyl-1-propanol (a related compound) provided insights into hydrogen-bond interactions and enantiodiscrimination of chiral molecules in the gas phase (A. Giardini Guidoni et al., 2005).
Research on transformations of 1-phenylethanol, 2-propanol, and 2-methyl-3-butyn-2-ol over oxide catalysts, using temperature-programmed desorption–mass spectrometry, provided insights into acid–base properties of these compounds, which are closely related to (R)-(+)-2-Methyl-1-phenyl-1-propanol (M. Aramendía et al., 1999).
The enantioselective metabolism of cumene (isopropylbenzene), a process related to (R)-(+)-2-Methyl-1-phenyl-1-propanol, was explored in rabbits, indicating preferences in metabolic pathways (T. Ishida & T. Matsumoto, 1992).
A study on the conformational analysis of 1-p-tolyl-2-phenyl-1-propanols, which are structurally related to (R)-(+)-2-Methyl-1-phenyl-1-propanol, utilized NMR spectroscopy to understand the conformational equilibria of these compounds (N. Kunieda et al., 1983).
The enantioselective addition of diethylzinc to aldehydes catalyzed by (R)-1-phenylethylamine-derived 1,4-amino alcohols, yielding (S)-1-Phenyl-1-propanol, provides insights into reaction mechanisms and stereochemical control (M. Asami et al., 2015).
Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol, using response surface methodology, shows the application in pharmaceutical industries and explores factors affecting enantiomeric excess (Aslı Soyer, E. Bayraktar, & Ü. Mehmetoğlu, 2010).
Investigation of enzymatic enantioselectivity in the transesterification of methyl 3-hydroxy-2-phenylpropionate with propanol explored solvent effects on enantioselectivity, relevant to understanding reactions of compounds like (R)-(+)-2-Methyl-1-phenyl-1-propanol (C. Wescott, H. Noritomi, & A. Klibanov, 1996).
特性
IUPAC Name |
(1R)-2-methyl-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYDZMQHRTHJA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-Methyl-1-phenyl-1-propanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details












Q & A
Q1: Does (R)-(+)-2-Methyl-1-phenyl-1-propanol act as a substrate or an inhibitor of aryl sulfotransferase IV?
A1: The research demonstrates that (R)-(+)-2-Methyl-1-phenyl-1-propanol acts as a competitive inhibitor of aryl sulfotransferase IV, rather than a substrate. [] This means it competes with other substrates for binding to the enzyme's active site but does not undergo the sulfation reaction catalyzed by the enzyme.
Q2: What is the significance of the stereochemistry of (R)-(+)-2-Methyl-1-phenyl-1-propanol in its interaction with aryl sulfotransferase IV?
A2: The study highlights the crucial role of stereochemistry in determining whether a benzylic alcohol acts as a substrate or inhibitor of aryl sulfotransferase IV. While the (S)-enantiomer of 2-Methyl-1-phenyl-1-propanol serves as a substrate, the (R)-enantiomer, (R)-(+)-2-Methyl-1-phenyl-1-propanol, acts as an inhibitor. [] This emphasizes the enzyme's stereospecificity, where even minor structural differences significantly impact its interaction with potential ligands.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


